4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-9-7-14(8-10-15)17-18(26-22-21-17)19(23)20-12-11-13-5-3-4-6-16(13)25-2/h3-10H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPRVZNVGSVHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using methoxyphenyl halides and suitable nucleophiles.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Methoxyphenyl halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction may produce reduced carboxamide derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives, highlighting key substituents and biological activities:
| Compound Name | Core Structure | Key Substituents | Biological Activity | Source |
|---|---|---|---|---|
| Target Compound : 4-(4-Methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide | 1,2,3-Thiadiazole | - 4-Methoxyphenyl - Carboxamide-linked 2-(2-methoxyphenyl)ethyl |
Under investigation (potential anticancer/antimicrobial) | - |
| N-Cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide | 1,2,3-Thiadiazole | - 4-Methoxyphenyl - Cyclopentyl group |
Anticancer, antimicrobial | |
| 5-Amino-1,2,3-thiadiazole | 1,2,3-Thiadiazole | - Amino group | Anticancer | |
| N-(2,4-Difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | Oxazole | - Difluorophenyl - Phenyl group |
Enhanced stability (fluorine effect) | |
| N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide | 1,2,3-Thiadiazole | - Methoxyethyl-indole - Methyl group |
Anticancer (targets cancer metabolism) | |
| N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide | Thiazole | - Ethoxyphenyl - Methanesulfonylpiperidine |
Enzyme inhibition, anticancer |
Key Findings from Comparative Studies
Role of Methoxy Groups: The dual methoxy substitution in the target compound distinguishes it from derivatives like N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (), which has a single methoxy group and a cyclopentyl chain. The dual methoxy groups may synergistically improve binding to hydrophobic pockets in biological targets, enhancing potency . In contrast, 5-amino-1,2,3-thiadiazole lacks aromatic substituents, resulting in lower selectivity despite its anticancer activity .
Impact of Heterocyclic Cores :
- Thiadiazole vs. Oxazole: Compounds with oxazole cores (e.g., N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide ) exhibit different electronic properties due to oxygen’s electronegativity, often leading to altered reactivity and target interactions compared to sulfur-containing thiadiazoles .
Side Chain Modifications :
- The 2-(2-methoxyphenyl)ethyl side chain in the target compound provides steric bulk and additional methoxy-mediated interactions, unlike simpler chains in N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (), which uses a methoxyethyl-indole group for targeting cancer metabolism pathways.
Fluorine vs. Methoxy Substituents :
- Fluorinated analogs (e.g., ) prioritize metabolic stability and electronic effects, whereas methoxy groups favor hydrogen bonding and lipophilicity, suggesting divergent therapeutic applications .
Q & A
Basic: What are the optimal synthetic routes for 4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide?
Answer:
The synthesis involves multi-step reactions:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2: Introduction of the 4-methoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution, requiring palladium catalysts or CuI .
- Step 3: Carboxamide linkage using 2-(2-methoxyphenyl)ethylamine via EDC/HOBt-mediated coupling in anhydrous DMF .
Critical Parameters: Temperature control (<60°C) and inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Resolve methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm); confirm carboxamide NH (δ 8.1–8.3 ppm) .
- IR Spectroscopy: Identify C=O (1660–1680 cm⁻¹) and C-N (1250–1300 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can researchers address low yield in the cyclization step during synthesis?
Answer:
- Ultrasound-Assisted Synthesis: Enhances reaction rates and yields (e.g., 30–40% improvement) by improving reagent mixing and reducing side reactions .
- Solvent Optimization: Replace polar aprotic solvents (DMF) with DCE or THF to stabilize intermediates .
- Catalytic Additives: Use ZnCl₂ or FeCl₃ to accelerate cyclization via Lewis acid activation .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization: Use uniform cell lines (e.g., HEK293 or HepG2) and normalize against positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Validation: Employ HPLC (≥95% purity) to exclude impurities affecting activity .
- Molecular Dynamics (MD) Simulations: Model interactions with targets (e.g., kinases) to reconcile discrepancies in IC₅₀ values .
Advanced: How to design SAR studies focusing on the methoxyphenyl groups?
Answer:
- Substituent Variation: Replace methoxy with halogen (F/Cl) or nitro groups to assess electronic effects on target binding .
- Bioisosteric Replacement: Substitute 4-methoxyphenyl with 4-fluorophenyl or pyridyl rings to evaluate steric and π-π interactions .
- Positional Isomerism: Synthesize 3-methoxyphenyl or 2,4-dimethoxyphenyl analogs to map binding pocket tolerance .
Advanced: What are the stability challenges under physiological conditions?
Answer:
- Hydrolytic Degradation: The carboxamide bond may hydrolyze in serum (pH 7.4), monitored via LC-MS over 24–48 hours .
- Mitigation Strategies: Formulate with cyclodextrin derivatives or PEGylation to enhance stability .
Basic: What in vitro models are used to assess its biological activity?
Answer:
- Antimicrobial: MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Anticancer: MTT assays on MCF-7 (breast) and A549 (lung) cancer cells .
- Enzyme Inhibition: Fluorescence-based assays for COX-2 or HDAC inhibition .
Advanced: How to utilize computational methods for target identification?
Answer:
- Molecular Docking: Use AutoDock Vina to screen against the PDB database; prioritize targets with Glide scores ≤ −8.0 kcal/mol .
- Pharmacophore Modeling: Align methoxyphenyl and thiadiazole moieties with known kinase inhibitors (e.g., EGFR or VEGFR) .
- ADMET Prediction: SwissADME predicts BBB permeability (logBB > 0.3) and CYP450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
